2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a pyrazolone ring (1H-pyrazol-1-yl) attached to an ethanone group.
- The pyrazolone ring contains a 4,5-dihydro structure (reduced pyrazole).
- The substituents on the pyrazolone ring include a 5-(4-methoxyphenyl) group and a 3-(naphthalen-2-yl) group.
- The sulfur atom (sulfanyl) is linked to the 5-amino-1,3,4-thiadiazole moiety.
- This compound’s intricate structure suggests potential biological activity and applications.
Preparation Methods
- Synthesis of this compound involves several steps:
Formation of the 5-amino-1,3,4-thiadiazole:
Introduction of the pyrazolone ring:
Attachment of the aryl groups:
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C24H21N5O2S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(4-methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C24H21N5O2S2/c1-31-19-10-8-16(9-11-19)21-13-20(18-7-6-15-4-2-3-5-17(15)12-18)28-29(21)22(30)14-32-24-27-26-23(25)33-24/h2-12,21H,13-14H2,1H3,(H2,25,26) |
InChI Key |
QFZDITMCKMHWMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(S3)N)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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